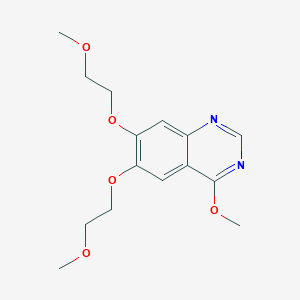

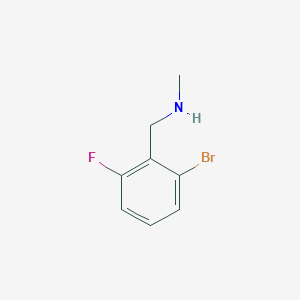

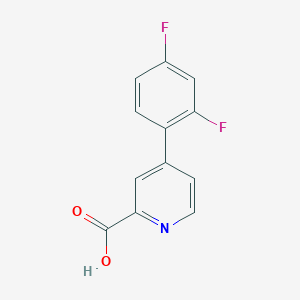

![molecular formula C7H4ClIN2 B1453088 5-Cloro-8-yodoimidazo[1,2-a]piridina CAS No. 1031289-77-6](/img/structure/B1453088.png)

5-Cloro-8-yodoimidazo[1,2-a]piridina

Descripción general

Descripción

5-Chloro-8-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-8-iodoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-8-iodoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología: Investigación Anticancerígena

Los derivados de 5-Cloro-8-yodoimidazo[1,2-a]piridina se han explorado por su potencial como agentes anticancerígenos. Los estudios han sintetizado varios derivados y los han evaluado contra líneas celulares de cáncer de mama . Por ejemplo, los compuestos con modificaciones de N-acilhidrazona han mostrado un potencial antiproliferativo significativo, y un derivado ha exhibido una actividad potente contra las líneas celulares MCF7 y MDA-MB-231 .

Propiedades Antimicrobianas

Las propiedades antimicrobianas de los derivados de imidazo[1,2-a]piridina están bien documentadas. Estos compuestos se han probado contra una gama de cepas bacterianas, mostrando resultados prometedores . Las modificaciones estructurales en el núcleo de imidazo[1,2-a]piridina pueden conducir a distintos grados de actividad antibacteriana.

Investigación Antiviral

Los compuestos de imidazo[1,2-a]piridina, incluidos los derivados de this compound, se han investigado por sus propiedades antivirales. Los métodos de síntesis desarrollados para estos compuestos tienen como objetivo mejorar su rendimiento y bioactividad, lo que potencialmente ofrece nuevas vías para el desarrollo de fármacos antivirales .

Agricultura: Control de Plagas

En la agricultura, los derivados de imidazo[1,2-a]piridina se utilizan para el control de plagas. Se han aplicado en el tratamiento de brotes de plantas de hoja ancha y en la lucha contra las infestaciones de roedores . La eficacia de estos compuestos en entornos agrícolas destaca su importancia para mantener la salud de los cultivos.

Ciencia de Materiales

Debido a su carácter estructural, la this compound también se reconoce por sus aplicaciones en la ciencia de los materiales. Su estructura heterocíclica bicíclica fusionada la convierte en un andamiaje valioso en el desarrollo de materiales con propiedades electrónicas y químicas específicas .

Descubrimiento de Fármacos para la Tuberculosis

Los análogos de imidazo[1,2-a]piridina se han identificado como posibles agentes contra la tuberculosis multirresistente y extremadamente resistente a los fármacos (TB). La investigación se ha centrado en la relación estructura-actividad y el modo de acción de estos compuestos para desarrollar nuevos fármacos contra la TB .

Metodologías de Síntesis Química

El compuesto sirve como punto de partida para la síntesis de derivados funcionales. Se han empleado diversos enfoques sintéticos, como la condensación y las reacciones multicomponente, para crear derivados de imidazo[1,2-a]piridina, que son valiosos en la búsqueda de nuevas sustancias biológicamente activas .

Aplicaciones Industriales

Si bien no se encontraron directamente aplicaciones industriales específicas de this compound, la clase más amplia de imidazo[1,2-a]piridinas se utiliza en diversas ramas de la química debido a su andamiaje de "prejuicio farmacológico", lo que indica posibles usos industriales en la fabricación farmacéutica y la ciencia de los materiales .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 5-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 5-Chloro-8-iodoimidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially affect various biochemical pathways.

Result of Action

The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially result in various molecular and cellular effects.

Action Environment

The functionalization of imidazo[1,2-a]pyridines, which includes 5-chloro-8-iodoimidazo[1,2-a]pyridine, is known to occur through radical reactions . These reactions could potentially be influenced by various environmental factors.

Análisis Bioquímico

Biochemical Properties

5-Chloro-8-iodoimidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5-Chloro-8-iodoimidazo[1,2-a]pyridine and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can bind to certain receptors, altering their conformation and activity .

Cellular Effects

The effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-8-iodoimidazo[1,2-a]pyridine has been shown to inhibit cell proliferation by interfering with specific signaling pathways that are essential for cell growth and survival . Furthermore, this compound can affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-8-iodoimidazo[1,2-a]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that 5-Chloro-8-iodoimidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are often dose-dependent and can vary based on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 5-Chloro-8-iodoimidazo[1,2-a]pyridine in animal models are influenced by the dosage administered. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.

Metabolic Pathways

5-Chloro-8-iodoimidazo[1,2-a]pyridine is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. Additionally, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of 5-Chloro-8-iodoimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-Chloro-8-iodoimidazo[1,2-a]pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . For example, 5-Chloro-8-iodoimidazo[1,2-a]pyridine can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells .

Propiedades

IUPAC Name |

5-chloro-8-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKDPFPWSAJSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=N1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

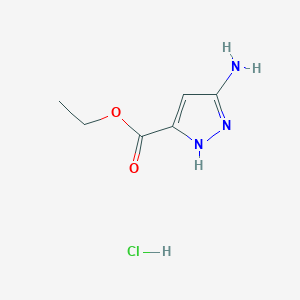

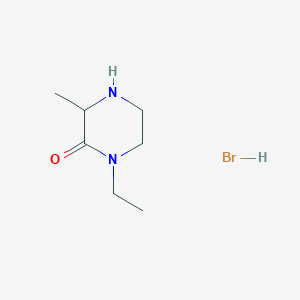

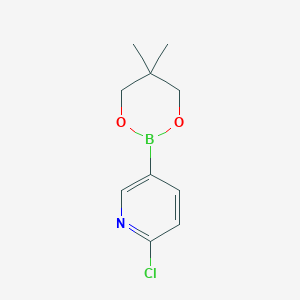

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

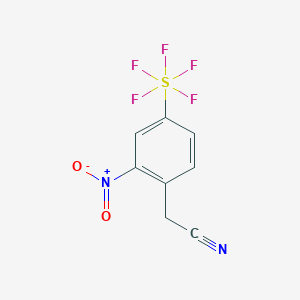

![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)